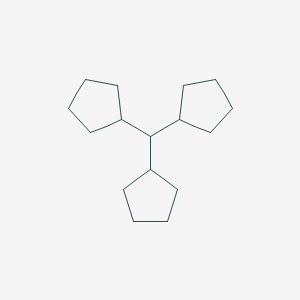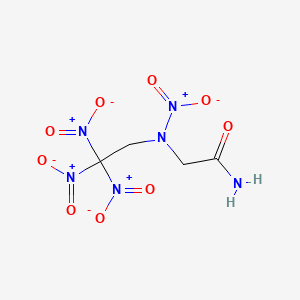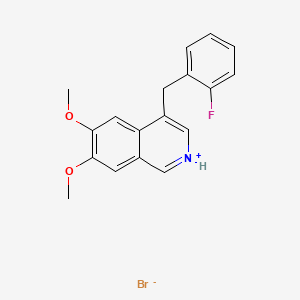
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate typically involves multiple steps. The synthetic route often starts with the preparation of the indole nucleus, followed by the introduction of the dimethylamino propyl group and the methyl and phenyl substituents. The final step involves the formation of the oxalate salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents like halogens, nitrating agents, and sulfonating agents are often used.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying various biochemical pathways and mechanisms.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating diseases such as cancer, viral infections, and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, enzymes, and proteins. This binding can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3-methyl-3-phenyl-2H-indol-2-one oxalate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities and applications .
Propriétés
Numéro CAS |
37391-17-6 |
|---|---|
Formule moléculaire |
C22H26N2O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
dimethyl-[3-(3-methyl-2-oxo-3-phenylindol-1-yl)propyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-20(16-10-5-4-6-11-16)17-12-7-8-13-18(17)22(19(20)23)15-9-14-21(2)3;3-1(4)2(5)6/h4-8,10-13H,9,14-15H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
NSEDLDYHLBZXPR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=O)CCC[NH+](C)C)C3=CC=CC=C3.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)



![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
![5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)





